2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boron moiety can be oxidized to form alcohols or other functional groups.
Protodeboronation: This reaction involves the removal of the boron group, often using protic acids or bases.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Protic Acids/Bases: For protodeboronation reactions
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols: Formed through oxidation.
Hydrocarbons: Formed through protodeboronation
Scientific Research Applications
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research fields:
Mechanism of Action
The compound exerts its effects primarily through its boron moiety, which participates in transmetalation reactions during Suzuki–Miyaura coupling. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process is followed by reductive elimination, forming the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another common reagent in Suzuki–Miyaura coupling.
Pinacolborane: Used in hydroboration reactions.
4-Isopropoxy-2-(trifluoromethyl)phenylboronic Acid: A precursor to the compound
Uniqueness
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it a versatile reagent in various chemical transformations. Its trifluoromethyl group enhances its reactivity and selectivity in coupling reactions, distinguishing it from other boronic esters .
Properties
Molecular Formula |
C16H22BF3O3 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O3/c1-10(2)21-11-7-8-13(12(9-11)16(18,19)20)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3 |
InChI Key |
AZYJWQQRIWJJDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(C)C)C(F)(F)F |
Origin of Product |
United States |
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